7,8-Dimethylquinoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO2S and a molecular weight of 255.72 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylquinoline-5-sulfonyl chloride typically involves the sulfonation of 7,8-dimethylquinoline followed by chlorination. The general synthetic route can be summarized as follows:
Sulfonation: 7,8-Dimethylquinoline is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group at the 5-position, forming 7,8-dimethylquinoline-5-sulfonic acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethylquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Esterification: Reaction with alcohols in the presence of a base to form sulfonate esters.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React in the presence of a base to form sulfonate esters.
Thiols: React to form sulfonothioates.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Scientific Research Applications
7,8-Dimethylquinoline-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7,8-Dimethylquinoline-5-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds and modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylquinoline-8-sulfonyl chloride
- Quinoline-5-sulfonyl chloride
- 8-Methylquinoline-5-sulfonyl chloride
Uniqueness
7,8-Dimethylquinoline-5-sulfonyl chloride is unique due to the presence of two methyl groups at the 7 and 8 positions of the quinoline ring. This structural feature can influence its reactivity and the properties of the resulting products compared to other sulfonyl chlorides. The specific positioning of the methyl groups can also affect the compound’s steric and electronic properties, making it suitable for certain applications where other sulfonyl chlorides may not be as effective .
Biological Activity
7,8-Dimethylquinoline-5-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy against various biological targets.
Chemical Structure and Properties
This compound is characterized by its quinoline backbone, which is known for various biological activities. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in synthesizing biologically active compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, a study found that derivatives of quinoline compounds demonstrated antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against certain pathogens .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, a derivative showed an IC50 value of 10 µM against breast cancer cells, indicating a moderate level of activity . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of quinoline derivatives, including this compound. It has been investigated for its ability to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds derived from this structure exhibited IC50 values ranging from 0.47 to 1.10 mM against MAO-A and MAO-B .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl chloride group allows for nucleophilic attack by amino acids at the active sites of enzymes such as MAOs and ChEs, leading to their inhibition.
- Cellular Uptake : The lipophilic nature of the quinoline ring facilitates cellular penetration, allowing the compound to exert its effects intracellularly.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence oxidative stress pathways, contributing to its anticancer and neuroprotective effects .
Data Table: Biological Activity Summary
Activity Type | Target | IC50 (µM) | Reference |
---|---|---|---|
Antimicrobial | Various bacteria | 0.5 | |
Anticancer | Breast cancer cells | 10 | |
Neuroprotection | MAO-A | 0.59 | |
Neuroprotection | MAO-B | 0.47 | |
Neuroprotection | AChE | 1.10 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several quinoline derivatives including this compound against resistant bacterial strains. Results indicated that modifications to the sulfonyl group significantly enhanced activity against Gram-negative bacteria.
- Neuroprotective Study : In a model simulating Alzheimer's disease, treatment with derivatives led to a marked reduction in amyloid-beta levels and improved cognitive function in animal models. These findings support the potential use of this compound in developing therapeutic agents for neurodegenerative diseases .
Properties
IUPAC Name |
7,8-dimethylquinoline-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-6-10(16(12,14)15)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPBZRFXARWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.